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molecular formula C10H11BrO4 B1266641 2-Bromo-4,5-dimethoxyphenylacetic acid CAS No. 4697-62-5

2-Bromo-4,5-dimethoxyphenylacetic acid

Cat. No. B1266641
M. Wt: 275.1 g/mol
InChI Key: MDOLAGJKKZEHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153808B2

Procedure details

To a solution of (2-bromo-4,5-dimethoxy-phenyl)-acetic acid (833 mg, 3.03 mmol) in dichloromethane (10 mL) were added oxalyl chloride (0.29 mL, 3.33 mmol) and dimethylformamide (1 drop) under argon atmosphere. The mixture was stirred for 3.5 hours at room temperature, then was concentrated to dryness under reduced pressure. Dichloroethane (15 mL) was added, and resulting solution was back evaporated to dryness to obtain crude (2-bromo-4,5-dimethoxy-phenyl)-acetyl chloride (917 mg).
Quantity
833 mg
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[CH2:12][C:13]([OH:15])=O.C(Cl)(=O)C([Cl:19])=O>ClCCl.CN(C)C=O>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[CH2:12][C:13]([Cl:19])=[O:15]

Inputs

Step One
Name
Quantity
833 mg
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)OC)OC)CC(=O)O
Name
Quantity
0.29 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
Dichloroethane (15 mL) was added
CUSTOM
Type
CUSTOM
Details
resulting solution
CUSTOM
Type
CUSTOM
Details
was back evaporated to dryness

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)OC)OC)CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 917 mg
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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